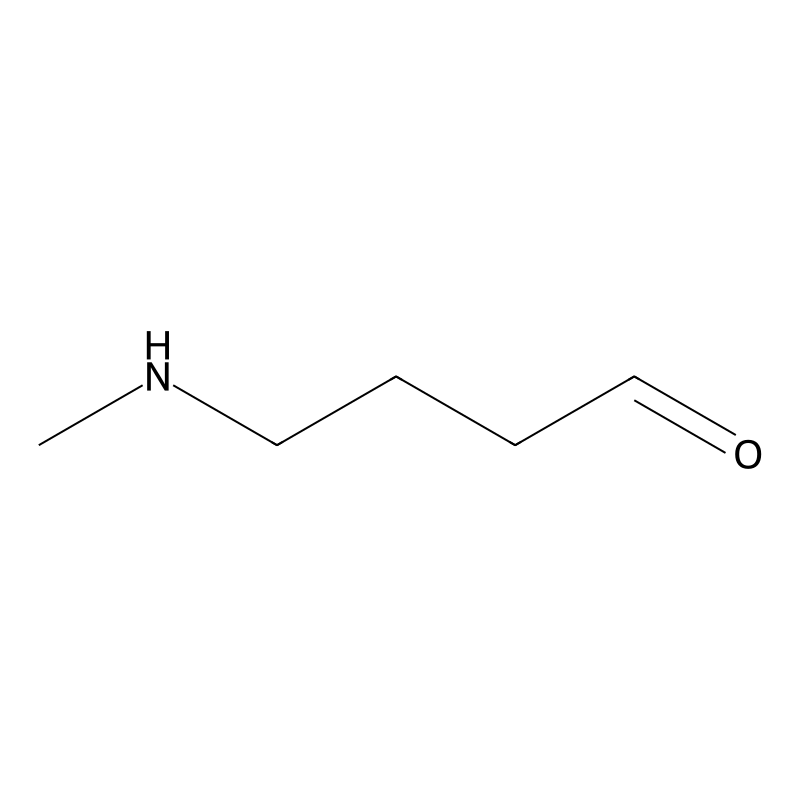

4-(Methylamino)butanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Methylamino)butanal is an organic compound characterized by the presence of a methylamino group attached to a butanal backbone. Its molecular formula is CHNO, and it has a molecular weight of approximately 103.16 g/mol. This compound typically appears as a colorless to light yellow liquid and is known for its moderate solubility in organic solvents such as chloroform and ethyl acetate . The compound's structure can be represented as follows:

textCH3 |H2N-C-CH2-CH2-CHO

- Aldol Condensation: In the presence of a base, two molecules of 4-(methylamino)butanal can undergo aldol condensation to form larger β-hydroxy aldehydes.

- Hydrogenation: The compound can be reduced to its corresponding alcohol, 4-(methylamino)butan-1-ol, through catalytic hydrogenation.

- Oxidation: It can be oxidized to form carboxylic acids, such as butanoic acid, under appropriate conditions .

Several methods exist for synthesizing 4-(methylamino)butanal:

- Direct Amination of Butyraldehyde: Butyraldehyde can be reacted with methylamine in the presence of a catalyst to yield 4-(methylamino)butanal.

- Reductive Amination: This method involves the reaction of butyraldehyde with methylamine followed by reduction using sodium cyanoborohydride or similar reagents.

- Aldol Reaction: The compound can also be synthesized via an aldol reaction starting from simpler aldehydes and amines under basic conditions .

4-(Methylamino)butanal has potential applications in various fields:

- Pharmaceuticals: Its derivatives may serve as precursors in the synthesis of novel drugs targeting central nervous system disorders.

- Chemical Synthesis: It acts as an intermediate in the manufacture of other organic compounds, particularly in the synthesis of amides and other nitrogen-containing compounds .

- Research: Due to its unique structural properties, it is used in studies related to neurochemistry and organic synthesis methodologies.

Interaction studies involving 4-(methylamino)butanal focus on its reactivity with various biological systems and synthetic pathways. Research indicates that it may interact with neurotransmitter receptors, although detailed mechanisms remain under investigation. Additionally, studies on its solubility and interaction with carbon dioxide suggest potential applications in gas absorption technologies .

Several compounds share structural similarities with 4-(methylamino)butanal, including:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(Aminobutanal) | 42042-68-2 | 0.89 |

| 4-(Dimethylaminobutanol) | 42042-71-7 | 0.84 |

| 3-(Methylaminopropanol) | 13325-10-5 | 0.81 |

| 2-(Methylaminopropanol) | 40447-21-0 | 0.80 |

| N,N-Dimethylaminobutanol | 67107-87-3 | 0.76 |

Uniqueness

What sets 4-(methylamino)butanal apart from these similar compounds is its specific functional group arrangement that allows for distinct reactivity patterns, particularly in neuroactive contexts. The presence of both the aldehyde and methylamino functionalities enables unique interactions within biological systems that are not observed in the other listed compounds.

Molecular Structure and Formula

4-(Methylamino)butanal is an organic compound with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 grams per mole [1] [3]. The compound is characterized by the International Union of Pure and Applied Chemistry name 4-(methylamino)butanal and is registered under Chemical Abstracts Service number 7729-27-3 [1]. The structural representation follows the InChI notation InChI=1S/C5H11NO/c1-6-4-2-3-5-7/h5-6H,2-4H2,1H3 with the corresponding InChI Key PJZBKCVVFPTFAW-UHFFFAOYSA-N [1] [5]. The simplified molecular-input line-entry system notation is expressed as CNCCC=O, clearly illustrating the linear arrangement of the carbon chain with the terminal aldehyde and the methylamino substituent [1] [5].

Bond Arrangement and Functional Groups

The molecular architecture of 4-(methylamino)butanal consists of a four-carbon aliphatic chain bearing two distinct functional groups [1]. The primary functional group is an aldehyde moiety (-CHO) positioned at the terminal carbon, which features a carbon atom double-bonded to oxygen and single-bonded to hydrogen [22] [24]. The carbonyl carbon adopts sp² hybridization, creating a trigonal planar geometry around this center [22] [25]. The remaining unhybridized 2p orbital on the carbonyl carbon forms a π bond through side-by-side overlap with a 2p orbital on the oxygen atom [25].

The secondary functional group is a methylamino substituent (-NHCH₃) attached to the fourth carbon from the aldehyde terminus [1]. This secondary amine group features a nitrogen atom bonded to one methyl group and one hydrogen atom, in addition to its connection to the butyl chain [26]. The nitrogen atom in the methylamino group exhibits sp³ hybridization, accommodating three sigma bonds and one lone pair of electrons in a tetrahedral arrangement [26].

Stereochemical Considerations

4-(Methylamino)butanal exhibits achiral characteristics with no defined stereocenters present in its molecular structure [6]. The compound demonstrates zero defined stereocenters out of zero possible stereocenters and contains no E/Z centers, confirming its achiral nature [6]. The absence of optical activity is consistent with the linear arrangement of functional groups along the carbon chain, where no asymmetric carbon centers exist [6]. The molecular geometry does not present any stereoisomeric possibilities, as all carbon atoms maintain either sp² (carbonyl carbon) or sp³ (remaining carbons) hybridization without creating chiral centers [6].

Conformational Analysis

The conformational behavior of 4-(methylamino)butanal follows established principles for flexible aliphatic chains containing heteroatomic substituents [8]. The molecule can adopt multiple conformational arrangements through rotation about the carbon-carbon sigma bonds in the butyl chain [8]. The most stable conformations typically minimize steric interactions between the bulky methylamino group and the aldehyde functionality [8]. Rotational barriers around the C-C bonds are relatively low, allowing for facile interconversion between conformational isomers at ambient temperatures [8]. The presence of the electronegative nitrogen and oxygen atoms introduces additional conformational preferences through possible intramolecular interactions and solvation effects [8].

Physical Properties

States of Matter and Appearance

At standard temperature and pressure conditions, 4-(methylamino)butanal exists as a liquid phase compound . The substance typically appears as a colorless to light yellow liquid, characteristic of many aliphatic aldehydes containing amine substituents . The liquid state reflects the molecular weight and intermolecular forces present in the compound, including hydrogen bonding capabilities of both the aldehyde and amine functional groups .

Solubility Parameters

The solubility characteristics of 4-(methylamino)butanal demonstrate moderate solubility in various organic solvents, particularly chloroform and ethyl acetate . This solubility profile is attributed to the amphiphilic nature of the molecule, containing both hydrophilic functional groups (aldehyde and amine) and a hydrophobic alkyl chain . The compound exhibits moderate water solubility, which is typical for small organic molecules bearing polar functional groups . The presence of the methylamino group enhances water solubility compared to purely hydrocarbon aldehydes through hydrogen bonding interactions with water molecules .

Thermodynamic Properties

The thermodynamic properties of 4-(methylamino)butanal reflect its molecular structure and intermolecular interactions. Related compounds in the same chemical family show specific thermal characteristics that can be extrapolated to understand this compound's behavior [9] [10]. The presence of both aldehyde and amine functional groups contributes to relatively strong intermolecular forces through hydrogen bonding and dipole-dipole interactions [9] [10]. Storage requirements typically specify maintenance at temperatures between 2-8°C to ensure molecular stability and prevent degradation [31].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₁NO | [1] [3] |

| Molecular Weight | 101.15 g/mol | [1] [3] |

| Physical State | Liquid | |

| Appearance | Colorless to light yellow | |

| Storage Temperature | 2-8°C | [31] |

| Organic Solvent Solubility | Moderate (chloroform, ethyl acetate) | |

| Water Solubility | Moderate |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profile

The nuclear magnetic resonance spectroscopic profile of 4-(methylamino)butanal exhibits characteristic signals that enable structural identification and confirmation [13] [14] [16]. In proton nuclear magnetic resonance spectroscopy, the aldehyde hydrogen appears as a distinctive singlet in the highly deshielded region between 9.5-10.0 parts per million [13] [14] [16]. This downfield chemical shift results from the anisotropy created by the π electrons of the C=O bond and induction caused by the electronegative oxygen atom [14] [16].

The α-carbon protons adjacent to the aldehyde group typically resonate between 2.0-2.5 parts per million due to the deshielding effect of the carbonyl functionality [13] [14] [16]. The methylamino group protons appear as a characteristic singlet integrating for three hydrogens in the range of 2.2-2.5 parts per million . The N-H proton of the secondary amine typically appears as a broad signal between 0.5-3.0 parts per million for aliphatic amines [20].

In carbon-13 nuclear magnetic resonance spectroscopy, the carbonyl carbon exhibits a distinctive signal in the range of 190-205 parts per million, which is characteristic of aldehyde carbons [14] [16]. This chemical shift range is diagnostic for carbonyl groups and provides clear evidence for the aldehyde functionality [14] [16].

Infrared Spectroscopy Signatures

The infrared spectroscopic signatures of 4-(methylamino)butanal provide characteristic absorption bands that confirm the presence of both aldehyde and amine functional groups [15] [17] [18] [19]. The carbonyl stretch of the aldehyde group appears as a strong absorption band near 1730 cm⁻¹, which is typical for saturated aliphatic aldehydes [15] [18] [19]. This frequency corresponds to the C=O stretching vibration and is one of the most diagnostic peaks in the infrared spectrum [15] [18] [19].

The secondary amine N-H stretching vibration appears in the region of 3320-3280 cm⁻¹ for saturated secondary amines [17] [20]. This absorption band is typically broader than C-H stretches due to hydrogen bonding effects and appears with intermediate peak width and height compared to O-H stretches [17]. The aldehyde C-H stretching vibrations manifest as two characteristic bands between 2700-2860 cm⁻¹, which are diagnostic features that distinguish aldehydes from ketones [15] [18] [19].

Mass Spectrometry Fragmentation Patterns

The mass spectrometry fragmentation patterns of 4-(methylamino)butanal follow established mechanisms for compounds containing both aldehyde and amine functionalities [34] [35] [36]. The molecular ion peak appears at m/z 101, corresponding to the molecular weight of the compound [34] [35]. The fragmentation behavior typically involves α-cleavage adjacent to the carbonyl group, producing characteristic fragment ions [34] [35] [36].

Alpha cleavage of the aldehyde results in the formation of an M-1 peak at m/z 100 due to loss of the aldehyde hydrogen, which is a common fragmentation pattern for aldehydes [34] [35] [36]. Additional α-cleavage can produce the acylium ion CHO⁺ at m/z 29, which is a diagnostic fragment for aldehyde compounds [34] [35] [36]. The McLafferty rearrangement may occur if a γ-hydrogen is available, potentially producing a fragment at m/z 44 through the characteristic six-membered cyclic transition state mechanism [34] [35] [36] [38] [40].

The amine portion of the molecule may undergo α-cleavage to produce nitrogen-containing cations, following the typical fragmentation patterns observed for aliphatic amines [35] [37] [39]. The molecular ion follows the nitrogen rule, exhibiting an odd molecular weight due to the presence of one nitrogen atom [37] [39].

Electronic Structure

Orbital Interactions

The electronic structure of 4-(methylamino)butanal involves complex orbital interactions between the aldehyde and amine functional groups [21] [22] [24]. The carbonyl carbon utilizes sp² hybridization, with three sp² orbitals forming σ bonds and the remaining unhybridized 2p orbital participating in π bonding with the oxygen atom [22] [24] [25]. The frontier molecular orbital characteristics include a lowest unoccupied molecular orbital centered on the carbonyl carbon, making it susceptible to nucleophilic attack [23] [28].

The nitrogen atom in the methylamino group adopts sp³ hybridization, accommodating three sigma bonds and one lone pair of electrons [26]. The lone pair on nitrogen can participate in n→π* interactions with the carbonyl group when conformational arrangements permit appropriate orbital overlap [21]. These interactions involve delocalization of the nitrogen lone pair into the antibonding π* orbital of the carbonyl group, which can influence both molecular geometry and reactivity [21].

Charge Distribution

The charge distribution in 4-(methylamino)butanal reflects the electronegativity differences between carbon, nitrogen, and oxygen atoms [23] [41] [42]. The carbonyl group exhibits significant polarization, with the oxygen atom bearing a partial negative charge and the carbonyl carbon carrying a partial positive charge [23] [24] [27]. This polarization can be represented through resonance structures, including a minor contributor where the carbon bears a full positive charge and the oxygen a full negative charge [23] [24].

The methylamino group contributes to the overall charge distribution through the electron-donating properties of the nitrogen atom [41]. The lone pair on nitrogen provides electron density that can influence the charge distribution throughout the molecular framework [41] [42]. The methyl group attached to nitrogen exhibits an electron-pushing effect that can stabilize positive charge development on adjacent centers [41].

Reactivity Predictions

The reactivity predictions for 4-(methylamino)butanal are based on the electronic properties of both functional groups present in the molecule [23] [28] [45]. The carbonyl carbon serves as an electrophilic center due to its partial positive charge, making it susceptible to nucleophilic addition reactions [23] [28] [45]. The polarization of the C=O bond, enhanced by resonance effects, increases the electrophilicity of the carbonyl carbon [23] [24] [28].

The aldehyde functionality typically undergoes nucleophilic addition reactions following a two-step mechanism involving nucleophile attack followed by protonation [45]. Common nucleophiles include alcohols, amines, and hydride sources, leading to various addition products [45]. The methylamino group can act as both a nucleophile and a base, potentially participating in intramolecular cyclization reactions or serving as a coordinating site for metal complexes .

The combination of electrophilic aldehyde and nucleophilic amine functionalities within the same molecule creates opportunities for both intermolecular and intramolecular reactions . The reactivity profile suggests potential for condensation reactions, reductive amination processes, and cyclization reactions depending on reaction conditions and the presence of appropriate reagents .

| Spectroscopic Property | Value/Range | Diagnostic Significance |

|---|---|---|

| ¹H NMR Aldehyde H | 9.5-10.0 ppm (singlet) | Aldehyde identification |

| ¹H NMR α-Carbon H | 2.0-2.5 ppm | Carbonyl adjacency |

| ¹H NMR Methylamino | 2.2-2.5 ppm (3H, singlet) | Secondary amine methyl |

| ¹³C NMR Carbonyl | 190-205 ppm | Aldehyde carbon |

| IR C=O Stretch | 1730 cm⁻¹ | Saturated aldehyde |

| IR N-H Stretch | 3320-3280 cm⁻¹ | Secondary amine |

| IR Aldehyde C-H | 2700-2860 cm⁻¹ | Aldehyde hydrogen |

| MS Molecular Ion | m/z 101 | Molecular weight |

| MS Alpha Cleavage | m/z 100, 29 | Fragmentation pattern |

Methylputrescine Oxidase-Mediated Synthesis

Methylputrescine oxidase represents the principal enzymatic pathway for the biocatalytic synthesis of 4-(methylamino)butanal through the oxidative deamination of N-methylputrescine [1] [2] [3]. This copper-dependent diamine oxidase catalyzes the conversion with remarkable substrate specificity, demonstrating preferential oxidation of N-methylputrescine over alternative substrates such as putrescine and cadaverine [1] [2] [3]. The enzyme operates through a sophisticated mechanism involving copper cofactors and pyrroloquinoline quinone prosthetic groups positioned within the active site [1] [2] [4].

The molecular architecture of methylputrescine oxidase consists of dimeric structures with individual subunits possessing molecular weights of approximately 66 kilodaltons, forming functional homodimers of 135 kilodaltons [1] [2]. Kinetic characterization reveals Michaelis-Menten constants ranging from 0.33 to 1.9 millimolar for N-methylputrescine substrate, indicating moderate substrate affinity under physiological conditions [1] [2] [3]. The enzymatic reaction proceeds through initial substrate binding, followed by oxidative deamination with concomitant production of hydrogen peroxide and ammonia as byproducts [1] [5].

Mechanistic studies demonstrate that the enzyme utilizes a quinoprotein-mediated electron transfer system, where the pyrroloquinoline quinone cofactor undergoes cyclic oxidation and reduction during catalytic turnover [2] [4]. The copper centers facilitate electron transport and substrate positioning, creating an optimized microenvironment for selective oxidative transformation [1] [2]. Product formation rates typically achieve 3.3 nanomoles per minute per milligram of protein under standard assay conditions [2] [3].

Enzymatic Specificity and Optimization

The substrate specificity profile of methylputrescine oxidase demonstrates remarkable selectivity toward N-methylated diamine substrates, with catalytic efficiency decreasing significantly for non-methylated analogs [1] [2] [3]. Detailed kinetic analysis reveals that putrescine and cadaverine serve as alternative substrates, achieving approximately 40 percent of the catalytic rate observed with N-methylputrescine [2] [3]. This specificity arises from active site architecture that accommodates the methyl substituent through hydrophobic interactions and steric complementarity [4] [6].

Optimization of enzymatic conditions requires careful consideration of multiple parameters affecting catalytic performance. The optimal pH range for maximal activity spans 7.5 to 8.0, reflecting the ionization states of critical catalytic residues and substrate amino groups [1] [3] [6]. Temperature optimization studies indicate maximum activity at 25 to 30 degrees Celsius, balancing enzymatic stability with reaction kinetics [1] [4] [6]. Higher temperatures result in progressive enzyme denaturation and decreased catalytic efficiency.

Cofactor requirements necessitate adequate copper availability and proper pyrroloquinoline quinone incorporation during enzyme expression and purification [1] [2] [4]. Inhibition studies reveal sensitivity to copper chelating agents such as diethyldithiocarbamate, confirming the essential role of metal cofactors in catalytic function [2] [3]. The enzyme demonstrates moderate inhibition by carbonyl reagents including hydroxylamine and hydrazine, characteristic of diamine oxidase family members [2] [3].

Process optimization strategies focus on enhancing enzyme stability and catalytic turnover under industrial conditions. Immobilization techniques using crosslinked enzyme aggregates or covalent attachment to solid supports can improve operational stability and facilitate catalyst recovery [7] [8]. Engineering approaches targeting improved thermostability and organic solvent tolerance expand the operational parameter space for biocatalytic applications [9] [10].

Scalability of Biocatalytic Approaches

The transition from laboratory-scale enzymatic synthesis to industrial production requires comprehensive evaluation of process scalability and economic viability [11] [7] [12]. Biocatalytic routes offer inherent advantages including mild reaction conditions, high selectivity, and reduced environmental impact compared to conventional chemical synthesis [7] [10]. However, scalability challenges include enzyme production costs, stability limitations, and cofactor regeneration requirements [7] [8].

Large-scale enzyme production typically employs recombinant expression systems utilizing bacterial, yeast, or fungal hosts optimized for high-level protein expression [8] [12]. Fermentation optimization includes media composition, aeration rates, temperature profiles, and induction protocols to maximize enzyme yield and activity [8] [13]. Downstream processing requires efficient purification strategies including chromatographic separation, concentration, and formulation for industrial application [13] [14].

Process intensification approaches incorporate continuous flow reactors, membrane bioreactors, and in situ product recovery systems to enhance productivity and reduce operational costs [7] [14]. Microreactor technology enables precise control of reaction parameters, improved mass transfer characteristics, and reduced substrate inhibition effects [7]. Integration of analytical monitoring systems facilitates real-time process control and quality assurance [7] [14].

Economic analysis of biocatalytic routes must consider enzyme production costs, substrate prices, yield optimization, and downstream processing requirements [11] [7]. Comparative studies demonstrate that biocatalytic processes can achieve space-time yields of 1.0 to 5.0 grams per liter per hour with overall conversions reaching 80 to 90 percent [15] [7]. Energy consumption typically ranges from 5 to 12 kilowatt-hours per kilogram of product, representing significant improvements over conventional chemical routes [7] [8].

Chemical Synthesis Strategies

Oxidation of N-Methylputrescine

Chemical oxidation of N-methylputrescine represents a direct synthetic approach for 4-(methylamino)butanal production utilizing various oxidizing systems and catalytic processes [17]. The transformation involves selective oxidation of the primary amino group while preserving the secondary amine functionality, requiring careful selection of oxidation conditions and reagent systems [17].

Catalytic oxidation systems employing 2,2,6,6-tetramethylpiperidine 1-oxyl as the primary catalyst demonstrate excellent selectivity and efficiency for primary alcohol and amine oxidations . The reaction proceeds through nitroxyl radical intermediates that facilitate hydrogen abstraction from the substrate carbon-nitrogen bond . Sodium hypochlorite serves as the terminal oxidant, with the reaction conducted under carefully controlled pH conditions using sodium bicarbonate buffer systems .

Optimal reaction conditions for 2,2,6,6-tetramethylpiperidine 1-oxyl-mediated oxidation include temperatures of 0 to 5 degrees Celsius to minimize side reactions and preserve product stability . Catalyst loadings of 0.4 to 0.6 mole percent provide sufficient turnover while maintaining economic viability . Hypochlorite concentrations of 7.0 to 8.0 percent available chlorine ensure complete substrate conversion while minimizing overoxidation products .

Alternative oxidation approaches utilize electrochemical methods, photocatalytic systems, and metal-catalyzed processes [17] [18]. Electrochemical oxidation offers precise control over reaction conditions and eliminates the need for chemical oxidants, reducing waste generation [17]. Photocatalytic systems employ semiconductor materials to generate reactive oxygen species under mild illumination conditions [18].

Alkylation and Functional Group Transformation Routes

Alkylation strategies for 4-(methylamino)butanal synthesis involve nucleophilic substitution reactions utilizing methylamine derivatives and appropriate electrophilic partners [19] [20]. Reductive amination represents a particularly versatile approach, combining aldehyde substrates with methylamine under reducing conditions to form the desired methylamino functionality [19] [20].

N-alkylation reactions employ transition metal catalysis, particularly iridium-based complexes containing N-heterocyclic carbene ligands [19]. These catalytic systems facilitate alkylation of primary amines with alcohols through hydrogen borrowing mechanisms [19]. The process involves alcohol dehydrogenation to form aldehydes, followed by imine formation and subsequent reduction to yield alkylated amines [19].

Optimal conditions for iridium-catalyzed N-alkylation include reaction temperatures of 120 degrees Celsius and potassium tert-butoxide as the base [19]. Catalyst loadings of 1.0 mole percent provide efficient conversion with yields ranging from 72 to 93 percent depending on substrate structure [19]. The reaction demonstrates broad substrate scope, accommodating various aromatic and aliphatic amine substrates [19].

Functional group transformation strategies encompass protection-deprotection sequences, selective reductions, and rearrangement reactions [21] [22] [23]. Protecting group chemistry enables orthogonal manipulation of multiple functional groups during multistep synthesis sequences [21] [22]. Commonly employed protecting groups include tert-butyloxycarbonyl for amine protection and tetrahydropyranyl ethers for alcohol protection [21] [22].

Protection-Deprotection Methodologies

Protection-deprotection strategies play crucial roles in multistep synthesis of 4-(methylamino)butanal, enabling selective manipulation of functional groups while preserving sensitive structural elements [21] [22] [23]. Amine protection typically employs carbamate-based protecting groups such as tert-butyloxycarbonyl, which provide stability under basic and nucleophilic conditions while remaining labile under acidic treatment [21].

Tert-butyloxycarbonyl protection involves treatment of primary or secondary amines with di-tert-butyl dicarbonate under basic conditions [21]. The reaction proceeds through nucleophilic attack of the amine on the carbonate carbonyl, forming stable carbamate linkages [21]. Optimal conditions include sodium hydroxide or 4-dimethylaminopyridine as bases in aqueous or organic solvent systems [21].

Deprotection of tert-butyloxycarbonyl groups utilizes acidic conditions including trifluoroacetic acid or hydrochloric acid [21]. The mechanism involves protonation of the carbonyl oxygen followed by fragmentation to release carbon dioxide, isobutylene, and the free amine [21]. Reaction conditions typically employ room temperature treatment for 1 to 4 hours depending on substrate sensitivity [21].

Alternative protection strategies include benzyl ethers for alcohol protection and silyl ethers for hydroxyl group masking [23]. Benzyl ethers demonstrate stability under basic and nucleophilic conditions while remaining susceptible to hydrogenolysis or reductive cleavage [23]. Tert-butyldimethylsilyl ethers provide excellent stability under most reaction conditions but undergo selective cleavage upon treatment with fluoride sources such as tetrabutylammonium fluoride [23].

Microwave-assisted protection and deprotection reactions offer enhanced reaction rates and improved selectivity compared to conventional heating methods [22] [24]. Microwave irradiation provides rapid and uniform heating, reducing reaction times from hours to minutes while maintaining high yields [22] [24]. This approach proves particularly valuable for acid-sensitive substrates requiring gentle reaction conditions [22].

Industrial Production Methods

Catalytic Processes

Industrial-scale production of 4-(methylamino)butanal employs sophisticated catalytic processes designed for high efficiency, selectivity, and economic viability [25] [12]. Heterogeneous catalysis systems predominate in commercial applications due to advantages including catalyst recovery, process continuity, and reduced separation requirements [26].

Supported metal catalysts facilitate various transformation pathways including oxidative deamination, reductive amination, and hydrogenation processes [27] [28]. Palladium-based catalysts demonstrate exceptional performance for hydrogenation and dehydrogenation reactions, with activity modulated through support selection and promoter addition [27] [28]. Common supports include activated carbon, silica, and alumina, each providing distinct surface properties and catalyst dispersion characteristics [27] [28].

Catalyst preparation methodologies encompass impregnation, coprecipitation, and sol-gel techniques to achieve optimal metal dispersion and stability [27] [28]. Impregnation methods involve deposition of metal precursors onto preformed supports followed by reduction to generate active metal phases [27] [28]. Reduction conditions including temperature, atmosphere, and duration significantly influence catalyst performance and selectivity [27] [28].

Process intensification strategies incorporate structured catalysts, microreactor technology, and continuous flow systems to enhance mass transfer and reaction efficiency [7] [12]. Structured catalysts provide improved hydrodynamics and reduced pressure drop compared to conventional packed bed systems [7]. Microreactor platforms enable precise temperature control and enhanced mixing, particularly beneficial for exothermic reactions [7].

Process Optimization Parameters

Systematic optimization of industrial production processes requires comprehensive evaluation of operating parameters affecting yield, selectivity, and economic performance [29] [30] [31]. Key variables include temperature, pressure, residence time, catalyst loading, and feed composition, each requiring careful optimization to achieve desired process objectives [29] [30] [31].

Temperature optimization balances reaction kinetics with catalyst stability and product selectivity [29] [30]. Higher temperatures generally increase reaction rates but may promote undesired side reactions or catalyst deactivation [29] [30]. Optimal temperature ranges typically span 40 to 100 degrees Celsius depending on the specific catalytic system and reaction pathway [29] [30].

Pressure considerations include substrate solubility, phase behavior, and mass transfer limitations [29] [30]. Elevated pressures enhance gas-liquid mass transfer rates and increase substrate concentrations in liquid phases [29] [30]. However, increased pressure requirements impose additional equipment costs and safety considerations [29] [30].

Response surface methodology provides systematic approaches for multi-variable optimization, enabling identification of optimal operating conditions while minimizing experimental effort [29] [30] [31]. Central composite designs and factorial experimental plans facilitate efficient exploration of parameter space and identification of interaction effects [29] [30] [31].

Statistical analysis of optimization data employs analysis of variance techniques to determine parameter significance and model adequacy [29] [30]. Regression modeling enables prediction of process performance across the experimental domain and identification of optimal operating conditions [29] [30]. Model validation requires independent experiments to confirm predicted performance and establish process robustness [29] [30].

Quality Control Metrics

Comprehensive quality control systems ensure consistent product quality and regulatory compliance throughout industrial production processes [32] [33] [34]. Quality metrics encompass chemical purity, physical properties, trace impurities, and stability characteristics, each requiring appropriate analytical methods and acceptance criteria [32] [33] [34].

High-performance liquid chromatography serves as the primary analytical technique for product purity determination, providing quantitative analysis of 4-(methylamino)butanal content and related impurities [32] [34]. Method validation includes accuracy, precision, linearity, and specificity studies to ensure reliable analytical performance [32] [34]. Typical acceptance criteria require product purity exceeding 95 percent with individual impurities below specified limits [32] [34].

Trace metal analysis employs inductively coupled plasma mass spectrometry to quantify heavy metal contaminants including lead, mercury, and cadmium [32]. Metal contamination can arise from catalysts, equipment surfaces, or raw material impurities, requiring stringent control to meet pharmaceutical and food-grade specifications [32]. Acceptable limits typically range from 1 to 10 parts per million depending on the intended application [32].

Residual solvent analysis utilizes gas chromatography with mass spectrometric detection to quantify organic solvent residues [32]. International Council for Harmonisation guidelines establish acceptable daily exposure limits for common solvents, with class 2 solvents limited to 50 parts per million in final products [32]. Method sensitivity must accommodate these stringent requirements while providing reliable quantitation [32].

Microbiological testing ensures absence of pathogenic organisms and acceptable total aerobic microbial counts [32]. Standard pharmacopeial methods provide validated procedures for microbial enumeration and pathogen detection [32]. Acceptance criteria typically require total aerobic microbial counts below 100 colony-forming units per gram with absence of specified pathogens [32].

Green Chemistry Approaches

Sustainable Catalysis Systems

Sustainable catalysis represents a fundamental pillar of green chemistry approaches for 4-(methylamino)butanal synthesis, emphasizing catalyst design principles that minimize environmental impact while maintaining high catalytic performance [35] [26] [36]. Earth-abundant metal catalysts provide economically viable alternatives to precious metal systems while reducing supply chain vulnerabilities and cost pressures [35] [37].

Iron-based catalysts demonstrate remarkable versatility for various organic transformations including oxidation, reduction, and coupling reactions [35] [37]. Iron oxide systems, particularly magnetite and hematite, serve as both catalysts and magnetic supports for facile catalyst recovery and recycling [26] [37]. Surface functionalization with organic ligands enhances catalyst stability and selectivity while enabling fine-tuning of electronic and steric properties [26] [37].

Copper-catalyzed systems offer sustainable alternatives for oxidation and cross-coupling reactions, leveraging the natural abundance and relatively low toxicity of copper compared to platinum group metals [35] [26]. Copper nanoparticles supported on biodegradable materials such as cellulose and chitosan provide green catalyst platforms with excellent recyclability [26]. These bio-supported catalysts demonstrate enhanced stability and activity compared to conventional support materials [26].

Heterogeneous catalyst immobilization on renewable supports represents a key strategy for sustainable catalysis implementation [26] [36]. Natural polymers including cellulose, chitosan, and starch provide biodegradable platforms for catalyst immobilization while offering functional groups for covalent attachment [26]. Magnetic functionalization enables efficient catalyst recovery through simple magnetic separation [26].

Solvent Considerations

Solvent selection profoundly influences the environmental profile of chemical synthesis processes, with green chemistry principles emphasizing reduction or elimination of hazardous solvents [38] [39] [40]. Solvent-free synthesis represents the ultimate goal for sustainable chemical manufacturing, eliminating solvent-related waste streams and reducing process complexity [38] [39] [40].

Mechanochemical synthesis enables solvent-free transformations through direct mechanical energy input via grinding, ball milling, or extrusion processes [38] [39]. Ball milling techniques provide controlled mechanical activation while maintaining reaction selectivity and yield [38] [39]. Pestle-and-mortar grinding offers accessible alternatives to specialized milling equipment while achieving comparable environmental benefits [38].

Water represents the most environmentally benign solvent for chemical synthesis, offering advantages including non-toxicity, non-flammability, and abundant availability [26] [40]. Aqueous reaction systems require careful optimization of pH, temperature, and substrate solubility to achieve satisfactory reaction performance [26] [40]. Surfactants and phase transfer catalysts can enhance substrate solubility and reaction rates in aqueous media [26].

Bio-based solvents derived from renewable feedstocks provide sustainable alternatives to petroleum-derived solvents [24] [39]. Examples include bio-derived alcohols, esters, and ethers that demonstrate comparable performance to conventional solvents while offering improved biodegradability and reduced environmental persistence [24] [39]. Life cycle assessment studies confirm reduced environmental impact compared to conventional solvent systems [24].

Ionic liquids represent designer solvents with tunable properties including negligible vapor pressure, thermal stability, and enhanced selectivity [26]. Task-specific ionic liquids can be designed for specific transformations, providing optimized reaction environments while eliminating volatile organic compound emissions [26]. However, ionic liquid synthesis and purification requirements must be considered in overall environmental impact assessments [26].

Energy Efficiency in Production

Energy efficiency optimization represents a critical component of sustainable chemical manufacturing, with process intensification strategies offering pathways to significant energy reduction [25] [41] [36]. Microwave-assisted synthesis provides rapid and selective heating, reducing reaction times from hours to minutes while maintaining high yields and selectivity [24] [26].

Microwave heating mechanisms involve dielectric heating of polar molecules, generating localized temperature increases that accelerate reaction kinetics [24] [26]. This approach proves particularly effective for polar substrates and reaction systems involving ionic intermediates [24] [26]. Energy efficiency improvements of 60 to 80 percent compared to conventional heating methods have been demonstrated [26].

Flow chemistry systems enable continuous processing with enhanced heat and mass transfer characteristics compared to batch operations [42] [7]. Continuous flow reactors provide precise temperature control, reduced thermal gradients, and improved mixing efficiency [42] [7]. Integration of heat exchangers and thermal management systems further enhances energy efficiency [7].

Biocatalytic processes operate under mild conditions that significantly reduce energy requirements compared to conventional chemical synthesis [25] [41] [10]. Enzymatic reactions typically proceed at ambient temperature and atmospheric pressure, eliminating energy-intensive heating and pressurization requirements [41] [10]. Overall energy consumption for biocatalytic processes ranges from 5 to 12 kilowatt-hours per kilogram of product [7] [8].